2-(3-Methyl-3-butenyl)benzoic acid
Description
Contextualization within the Class of Prenylated Benzoic Acids
2-(3-Methyl-3-butenyl)benzoic acid belongs to the larger class of prenylated benzoic acids. These are naturally occurring or synthetic compounds characterized by a benzoic acid core substituted with one or more isoprenoid chains, typically a 3-methyl-2-butenyl (B1208987) (prenyl) or a 3-methyl-3-butenyl (isoprenyl) group. Prenylated benzoic acids are found in various plant species, such as those from the Piper and Rapanea genera, and often exhibit interesting biological activities. acs.orgnih.govnih.gov
The prenyl moiety in these molecules is biosynthetically derived from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of terpenes. In synthetic chemistry, the introduction of a prenyl group onto a benzoic acid scaffold can be achieved through various methods, including Friedel-Crafts alkylation and palladium-catalyzed cross-coupling reactions. The position of the prenyl group on the aromatic ring, as well as its specific isomeric form (prenyl vs. isoprenyl), significantly influences the chemical reactivity and potential applications of the resulting molecule.
Significance of the this compound Scaffold in Synthetic and Mechanistic Studies
The scaffold of this compound is particularly significant due to the juxtaposition of a nucleophilic alkene and an electrophilic carboxylic acid group. This arrangement makes it an ideal substrate for studying intramolecular reactions. A key area of investigation is its propensity to undergo intramolecular cyclization reactions. For instance, under acidic conditions or in the presence of certain transition metal catalysts, the carboxylic acid can add across the double bond of the butenyl side chain, leading to the formation of lactones. The regioselectivity and stereoselectivity of these cyclizations are of considerable interest to synthetic chemists.
Furthermore, the presence of both a C(sp²)-H bond on the aromatic ring and the alkenyl side chain allows for the exploration of various C-H activation and functionalization strategies. nih.gov These modern synthetic methods aim to directly convert C-H bonds into new C-C or C-heteroatom bonds, offering more efficient and atom-economical routes to complex molecules. The this compound framework serves as a valuable model system to test and develop new catalytic systems for such transformations.
Overview of Research Trajectories Pertaining to Alkenyl Aromatic Carboxylic Acids
Research into alkenyl aromatic carboxylic acids, a class that encompasses this compound, is driven by several key objectives. A primary focus is the development of novel synthetic methodologies. This includes exploring new catalysts and reaction conditions for the synthesis of these compounds and for their subsequent elaboration into more complex structures. nih.gov For example, recent advancements in photoredox catalysis have opened up new avenues for the coupling of benzoic acid derivatives with alkenes. organic-chemistry.org
Another significant research trajectory involves the investigation of the reaction mechanisms of these compounds. Understanding the intricate details of how these molecules react, including the intermediates and transition states involved, is crucial for controlling the outcome of chemical transformations. Studies on the cyclization of alkenyl benzoic acids, for instance, provide fundamental insights into the factors that govern ring formation processes.
Finally, there is a continued interest in the potential applications of alkenyl aromatic carboxylic acids and their derivatives. While this article excludes biological activity, the structural motifs present in these compounds are found in many biologically important molecules. Therefore, the development of efficient synthetic routes to these scaffolds is of broad importance to the field of organic chemistry.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 732249-06-8 sigmaaldrich.com |
| Molecular Formula | C₁₂H₁₄O₂ sigmaaldrich.comnih.gov |
| InChI Key | ADJFZQOJOUUEIW-UHFFFAOYSA-N sigmaaldrich.com |
| Purity | 97% sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylbut-3-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)7-8-10-5-3-4-6-11(10)12(13)14/h3-6H,1,7-8H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJFZQOJOUUEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641259 | |
| Record name | 2-(3-Methylbut-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732249-06-8 | |
| Record name | 2-(3-Methylbut-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. The IR spectrum of 2-(3-Methyl-3-butenyl)benzoic acid is characterized by the distinct absorption bands corresponding to its carboxylic acid group, the aromatic ring, and the alkene group. docbrown.infospectroscopyonline.com
The presence of the carboxylic acid functional group gives rise to two particularly prominent features in the IR spectrum. spectroscopyonline.com A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. docbrown.inforesearchgate.net The second key feature is the intense, sharp peak corresponding to the carbonyl (C=O) stretching vibration, which for an aryl carboxylic acid, typically appears in the range of 1680-1710 cm⁻¹. spectroscopyonline.com
The aromatic portion of the molecule, the substituted benzene (B151609) ring, also produces several characteristic absorption bands. These include C-H stretching vibrations, which are typically found just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹), and C=C stretching vibrations within the ring, which appear in the 1450-1600 cm⁻¹ region. docbrown.infolibretexts.org Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene ring. libretexts.org
Finally, the 3-methyl-3-butenyl side chain introduces absorptions characteristic of an alkene. A key indicator is the C=C double bond stretching vibration, which is expected to appear around 1640-1680 cm⁻¹. libretexts.org The vinylic C-H stretching vibrations are also anticipated to occur just above 3000 cm⁻¹.
The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its constituent functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong, Sharp |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium-Strong |
| Aromatic Ring | C-H Stretch | 3030-3100 | Weak-Medium |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium |
| Alkene | =C-H Stretch | ~3080 | Medium |
| Alkene | C=C Stretch | ~1650 | Medium |
| Alkyl | C-H Stretch | 2850-2960 | Medium |
This table presents predicted data based on established spectroscopic principles for the functional groups present in the molecule.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an essential tool for separating the components of a mixture, making it invaluable for both assessing the purity of a synthesized compound and for its isolation. rsc.org For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively employed.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like carboxylic acids. Reversed-phase HPLC is particularly well-suited for this purpose. In this technique, the compound is dissolved in a suitable solvent and passed through a column packed with a nonpolar stationary phase (such as C18-silica). A polar mobile phase is used to elute the components. The retention time of the compound, the time it takes to travel through the column, is a characteristic property that can be used for identification when compared to a pure standard. Purity is assessed by the presence of a single major peak in the chromatogram; the area of this peak is proportional to the concentration of the compound. helixchrom.com For preparative applications, fractions of the eluent can be collected as they exit the column, allowing for the isolation of the pure compound. sielc.com
Gas Chromatography (GC) is another powerful technique for purity analysis, especially for volatile compounds. Due to the polar nature and low volatility of carboxylic acids, direct analysis by GC can be challenging, often resulting in poor peak shape and binding to the column. researchgate.net To overcome this, a derivatization step is typically performed. The carboxylic acid group is converted into a more volatile and less polar ester (e.g., a methyl ester) or a silyl (B83357) ester. researchgate.netnih.govchromforum.org This derivatized sample is then injected into the GC, where it is vaporized and separated on a column. The purity is determined by analyzing the resulting chromatogram, with a single, sharp peak indicating a high degree of purity. youtube.com GC coupled with a mass spectrometer (GC-MS) can provide even greater certainty by confirming the molecular weight of the eluting component. nih.gov
The following table outlines typical conditions that could be used for the chromatographic analysis of this compound.
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Derivatization |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with an acid modifier (e.g., 0.1% TFA) helixchrom.com | UV (e.g., at 235 nm) helixchrom.com | Not required |
| GC | Non-polar capillary (e.g., TR-5) researchgate.net or Wax column | Inert gas (e.g., Helium, Nitrogen) | FID or MS | Required (e.g., silylation or esterification) researchgate.netnih.gov |
This table provides illustrative chromatographic conditions based on methods used for similar analytes.
Chemical Reactivity and Mechanistic Investigations of 2 3 Methyl 3 Butenyl Benzoic Acid
Olefin Isomerization Reactions
The terminal double bond of the 3-methyl-3-butenyl substituent can undergo isomerization to form more stable, internally substituted alkenes. This process is of significant interest for the synthesis of various conjugated systems.
The isomerization of 2-(3-methyl-3-butenyl)benzoic acid and its derivatives can be effectively catalyzed by palladium compounds. Research has demonstrated that palladium(0) nanoparticles, generated in situ from precursors like palladium(II) chloride (PdCl₂), can catalyze the long-range isomerization of the olefinic side chain. nih.govepa.govresearchgate.net This reaction transforms the terminal alkene into an internal (E)-alkene that is conjugated with the aromatic ring. nih.gov The process is not limited to the free carboxylic acid but is also applicable to its esters and amides. researchgate.net
Initially, screening of various palladium catalysts for the isomerization of 2-(3-butenyl)benzoic acid showed that using PdCl₂ at 50 °C in 1,2-dichloroethane (B1671644) led to an oxidized product, 3-ethyl-1H-isochromen-1-one, via a Wacker-type process. nih.gov However, the desired isomerization to 2-(1-butenyl)benzoic acid can be achieved under different conditions, highlighting the tunability of the palladium-catalyzed system. nih.gov The active catalyst is believed to be Pd(0) nanoparticles, which have been shown to be recyclable. nih.gov
Substituents on the benzene (B151609) ring of 2-(3-butenyl)benzoic acid derivatives have a notable impact on the efficiency of the palladium-catalyzed isomerization reaction. The reaction is tolerant of a variety of substituents, including both electron-donating and electron-withdrawing groups. nih.gov
Studies on a range of substituted 2-(3-butenyl)benzoic acids have provided insights into these electronic effects. nih.gov Generally, methyl-substituted substrates provide good yields regardless of the substituent's position on the ring. nih.gov Halogen substituents such as fluorine and chlorine are also well-tolerated, with chloro-substituted benzoic acids giving particularly high yields. nih.gov However, the position of the substituent can be critical; for instance, a methoxy (B1213986) group at the 3-position results in poor conversion, while methoxy groups at the 4- or 6-positions lead to excellent yields. nih.gov Strongly deactivating groups, such as a nitro group at the 3-position, can completely inhibit the reaction. nih.govresearchgate.net Similarly, unprotected hydroxyl groups can prevent the isomerization, a problem that can be circumvented by protecting the hydroxyls as acetates. nih.gov
| Entry | Substituent (R) | Reactant | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-CH₃ | 2a | 2b | 76 |
| 2 | 4-CH₃ | 3a | 3b | 85 |
| 3 | 5-CH₃ | 4a | 4b | 81 |
| 4 | 6-CH₃ | 5a | 5b | 83 |
| 5 | 4-F | 6a | 6b | 79 |
| 6 | 5-F | 7a | 7b | 56 |
| 7 | 4-Cl | 8a | 8b | 92 |
| 8 | 5-Cl | 9a | 9b | 97 |
| 9 | 3-OMe | 10a | 10b | 30 |
| 10 | 4-OMe | 11a | 11b | 97 |
| 11 | 6-OMe | 12a | 12b | 81 |
| 12 | 3-NO₂ | 13a | 13b | 0 |
| 13 | 4-OH, 6-OH | 14a | 14b | 0 |
| 14 | 4-OAc, 6-OAc | 15a | 15b | 93 |
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can be converted into a wide array of other functional groups, most notably esters and amides. It can also be removed entirely through decarboxylation.
The carboxylic acid moiety of this compound can readily undergo esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating derivatives with altered physical and biological properties.
Esterification typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. dnu.dp.uamdpi.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. mdpi.com Various catalysts can be employed, including solid acid catalysts like titanium-zirconium oxides, which offer advantages in terms of separation and reusability. mdpi.com
Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This reaction is often facilitated by coupling reagents, such as carbodiimides (e.g., dicyclohexylcarbodiimide (B1669883), DCC) or imidazole-based reagents. researchgate.netresearchgate.net These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea intermediate). researchgate.net The amine then attacks this activated species, leading to the formation of the amide bond and a urea (B33335) by-product. researchgate.net The scope of these reactions is broad, allowing for the synthesis of primary, secondary, and tertiary amides from the corresponding amines. researchgate.netorganic-chemistry.org
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. For aromatic carboxylic acids like this compound, this reaction can be challenging and often requires high temperatures or specific catalytic systems. nih.govnist.gov
The rate of decarboxylation of benzoic acids is highly dependent on the presence and position of other substituents on the aromatic ring. nist.gov Unactivated benzoic acids decarboxylate slowly, even at temperatures around 400 °C. nist.gov However, the presence of an ortho-substituent, as in this compound, can influence the reaction. The mechanism for the decarboxylation of ortho-substituted benzoic acids can differ from that of the parent benzoic acid, sometimes involving the participation of the ortho group in the transition state. researchgate.net For instance, the decarboxylation of salicylic (B10762653) acid (2-hydroxybenzoic acid) proceeds through a keto-like intermediate, which is a different pathway than for other substituted benzoic acids. researchgate.net
More recent methods have enabled decarboxylation under milder conditions. For example, a copper-catalyzed decarboxylative hydroxylation has been developed that proceeds at 35 °C via photoinduced ligand-to-metal charge transfer. nih.gov This process involves the formation of an aryl radical, which can then be functionalized. nih.gov While not specifically detailed for this compound, such methods represent potential pathways for its decarboxylation and subsequent functionalization. nih.govorganic-chemistry.org
Reactivity of the Alkenyl Side Chain
The carbon-carbon double bond in the 3-methyl-3-butenyl side chain is a site of high electron density, making it susceptible to attack by electrophiles and a target for various addition and oxidative reactions.
The double bond of this compound readily undergoes electrophilic addition reactions. The mechanism typically involves an initial attack on the electrophile by the electron-rich alkene, forming a carbocation intermediate. The stability of this intermediate dictates the regioselectivity of the reaction, following Markovnikov's rule.
In the case of this compound, the addition of an electrophile (E+) to the double bond can form two possible carbocations. The more stable intermediate is the tertiary carbocation, due to the electron-donating effect of the two methyl groups. Subsequent attack by a nucleophile (Nu-) on this carbocation leads to the major addition product.
Table 1: Regioselectivity in Electrophilic Addition
| Reactant | Electrophile (E+) | Nucleophile (Nu-) | Major Product |
| This compound | H+ | Cl- | 2-(3-Chloro-3-methylbutyl)benzoic acid |
| This compound | Br+ | Br- | 2-(3,4-Dibromo-3-methylbutyl)benzoic acid |
| This compound | H+ | H₂O | 2-(3-Hydroxy-3-methylbutyl)benzoic acid |
Structural rearrangements of the carbocation intermediate are possible, especially if a more stable carbocation can be formed through a hydride or alkyl shift. libretexts.org For instance, reaction with HCl could potentially yield a rearranged product, 2-chloro-2-methylbutane, in addition to the expected product. libretexts.org
While less common for isolated alkenes, nucleophilic additions can occur under specific conditions, often requiring a catalyst or conversion of the alkene to a more electrophilic species.
The alkenyl side chain can be cleaved through oxidative processes, yielding smaller carbonyl-containing fragments. libretexts.org This reaction is a valuable tool for structural elucidation. libretexts.org The nature of the products depends on the oxidizing agent and the workup conditions. libretexts.orglibretexts.org
Ozonolysis : Treatment with ozone (O₃) followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide) cleaves the double bond to form a ketone (acetone, from the terminal dimethyl-substituted carbon) and an aldehyde. libretexts.orglibretexts.org An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde to a carboxylic acid. libretexts.org
Permanganate (B83412) Oxidation : Strong oxidation with hot, acidic potassium permanganate (KMnO₄) will cleave the double bond and oxidize the fragments to their highest oxidation state. This would yield acetone (B3395972) and a dicarboxylic acid derivative. Gentle cleavage using cold, dilute KMnO₄ can result in the formation of a diol (vicinal glycol). libretexts.org
Table 2: Products of Oxidative Cleavage of this compound
| Reagents | Workup | Products |
| 1. O₃; 2. Zn/H₂O | Reductive | 2-(2-Oxoethyl)benzoic acid and Acetone |
| 1. O₃; 2. H₂O₂ | Oxidative | 2-Carboxybenzeneacetic acid and Acetone |
| Hot, acidic KMnO₄ | Oxidative | 2-Carboxybenzeneacetic acid and Acetone |
| Cold, dilute KMnO₄ | Gentle | 2-(3,4-Dihydroxy-3-methylbutyl)benzoic acid |
Cyclization and Annulation Reactions Involving the Butenyl and Benzoic Acid Moieties
The presence of both a carboxylic acid and an alkene within the same molecule allows for intramolecular cyclization reactions, providing a route to various heterocyclic and polycyclic structures. These reactions can be promoted by acid or transition metal catalysts.
Ruthenium(II) complexes, for example, have been shown to catalyze the annulative coupling of benzoic acids with alkenes. researchgate.net This process typically involves the ortho C-H activation of the benzoic acid, directed by the carboxylate group, followed by coupling with the alkene. researchgate.netresearchgate.net For this compound, an intramolecular version of this reaction could lead to the formation of a fused ring system.
Under acidic conditions, the carboxylic acid can act as an internal nucleophile, attacking the double bond (after protonation) to form a lactone. The likely product would be a six-membered ring lactone, which is thermodynamically favored.
Table 3: Potential Cyclization Products
| Reaction Type | Catalyst/Conditions | Potential Product(s) |
| Intramolecular Hydroalkoxylation | Acid (e.g., H₂SO₄) | 4,4-Dimethylisochroman-1-one |
| Intramolecular Friedel-Crafts Acylation | Strong acid (e.g., PPA) | Polycyclic ketone systems |
| Ru(II)-Catalyzed C-H activation/Annulation | Ru(II) catalyst | Fused bicyclic lactones |
Investigation of Reaction Mechanisms through Kinetic Studies
Kinetic studies are crucial for elucidating the detailed mechanisms of the reactions involving this compound. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature), key information about the rate-determining step, activation energies, and the involvement of intermediates can be obtained. nih.gov
For instance, in electrophilic additions to the alkenyl chain, kinetic studies could confirm the formation of a carbocation in the rate-determining step. A study of the esterification of benzoic acid has shown the reaction to be first order with respect to the acid. dnu.dp.ua Similar studies on the intramolecular lactonization of this compound could determine the reaction order and rate constants for the cyclization process.
Kinetic investigations into the atmospheric degradation of similar compounds, such as the reaction of methyl-butenols with ozone, have been performed. nih.gov The rate coefficient for the reaction of 3-methyl-3-buten-1-ol (B123568) with ozone was determined to be (7.29 ± 0.46) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. nih.gov Such studies on this compound would be valuable for understanding its environmental fate.
Table 4: Examples of Kinetic Parameters from Related Studies
| Reaction | Compound | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Reaction with OH radicals | Benzoic Acid | 2.35 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | - | nih.gov |
| Esterification with 1-butanol | Benzoic Acid | - | Forward: 58.40 kJ·mol⁻¹ | dnu.dp.ua |
| Reaction with Ozone | 3-Methyl-3-buten-1-ol | (7.29 ± 0.46) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ | - | nih.gov |
These data from related compounds provide a basis for estimating the reactivity of this compound and designing kinetic experiments to probe its specific reaction mechanisms.
Derivatization Strategies and Synthesis of Analogues
Synthesis of Carboxylic Acid Derivatives
The carboxylic acid moiety is a prime site for derivatization, allowing for the synthesis of a wide array of analogues with varied physicochemical properties.
The esterification of 2-(3-methyl-3-butenyl)benzoic acid can be achieved through various established methods to produce both alkyl and aryl esters.
Standard acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This equilibrium-driven process typically requires the removal of water to achieve high yields.
Alternatively, the use of coupling agents provides a milder and often more efficient route to ester synthesis. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), facilitate the formation of an active intermediate that readily reacts with alcohols. organic-chemistry.org This method is particularly advantageous for sensitive substrates or when forcing conditions are to be avoided. organic-chemistry.org
For the synthesis of aryl esters, a direct method involves the use of triarylphosphites and N-iodosuccinimide in a neutral medium. rsc.org This approach offers a straightforward pathway to a range of aryl esters in good yields. rsc.org Additionally, solid acid catalysts, such as those based on zirconium and titanium, have been shown to be effective for the esterification of benzoic acid derivatives with alcohols like methanol. mdpi.com
A summary of common esterification methods is presented in the table below.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, Water Removal | Inexpensive reagents | Harsh conditions, Equilibrium limited |
| Carbodiimide Coupling | Alcohol, DCC or EDC, DMAP | Room Temperature | Mild conditions, High yields | By-product removal can be difficult |
| Triarylphosphite Method | Triarylphosphite, N-Iodosuccinimide | Neutral, Chlorobenzene | Good for aryl esters, Neutral conditions | Stoichiometric use of reagents |
| Solid Acid Catalysis | Alcohol, Zr/Ti Solid Acid | Varies | Catalyst is reusable | May require specific catalyst preparation |
The synthesis of amides from this compound can be accomplished through several routes. A common laboratory method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.
Direct condensation of the carboxylic acid with an amine is also possible, though it often requires high temperatures to overcome the initial acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. chemguide.co.uk To achieve amide formation under milder conditions, coupling agents such as DCC, EDC, or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently employed. chemistrysteps.com These reagents activate the carboxylic acid, facilitating its reaction with the amine. Another approach involves the use of titanium tetrachloride (TiCl₄) in pyridine, which promotes the direct condensation of carboxylic acids and amines to form amides in good yields. nih.gov
The formation of anhydrides from this compound can be achieved by reacting it with a suitable acid chloride or another anhydride (B1165640) in the presence of a base. Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Mixed anhydrides can be synthesized by reacting the carboxylic acid with a different acyl chloride or by using methods like the chloroformate method. highfine.com
A summary of methods for amide and anhydride synthesis is provided below.
| Derivative | Method | Reagents | Key Features |
| Amide | Acyl Chloride Route | Thionyl Chloride/Oxalyl Chloride, Amine | Two-step process, generally high yielding |
| Amide | Direct Condensation | Amine | High temperatures often required |
| Amide | Coupling Agents | DCC, EDC, or PyBOP, Amine | Mild conditions, good for sensitive substrates |
| Amide | Titanium Tetrachloride | TiCl₄, Amine, Pyridine | Effective for direct condensation |
| Anhydride | Dehydration | Phosphorus Pentoxide | Forms symmetrical anhydrides |
| Anhydride | Mixed Anhydride Method | Acyl Chloride or Chloroformate | Forms unsymmetrical anhydrides |
Modifications of the Butenyl Side Chain
The butenyl side chain offers another handle for structural diversification, allowing for changes in stereochemistry and the introduction of new functional groups.
The position and stereochemistry of the double bond within the butenyl side chain can be altered through various isomerization reactions. Depending on the desired outcome, different catalytic systems can be employed. For instance, transition metal catalysts, such as those based on rhodium, ruthenium, or palladium, are known to facilitate the migration of the double bond along the carbon chain. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the isomerization, potentially leading to the formation of either the E or Z isomer of the conjugated system.
Achieving precise stereochemical control of the double bond is a significant challenge in synthetic organic chemistry. The use of stereoselective reagents and catalysts is crucial. For example, specific hydroboration-protonolysis sequences or carefully chosen transition metal-catalyzed isomerization conditions can favor the formation of one stereoisomer over the other. The steric and electronic environment of the substrate, including the presence of the ortho-substituted benzoic acid moiety, will play a critical role in directing the stereochemical outcome of these transformations.
The double bond of the butenyl side chain is susceptible to a variety of addition and functionalization reactions. Hydroxylation, the introduction of one or more hydroxyl groups, can be achieved using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through epoxidation followed by ring-opening for anti-dihydroxylation. These reactions introduce new stereocenters and increase the polarity of the molecule.
Halogenation, the addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond, proceeds via a halonium ion intermediate and typically results in the formation of a dihaloalkane. The regioselectivity of this reaction can be influenced by the solvent and the presence of other nucleophiles. Halogenated derivatives can serve as versatile intermediates for further synthetic transformations, such as elimination or substitution reactions.
Other transformations of the butenyl side chain include, but are not limited to, epoxidation using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), which forms an epoxide that can be subsequently opened by various nucleophiles. Ozonolysis can be used to cleave the double bond, yielding smaller carbonyl-containing fragments. Additionally, radical additions and various transition metal-catalyzed cross-coupling reactions can be employed to introduce a wide range of functional groups. A study has shown a serendipitous synthesis of an aryloxyalkyl ester from a phenolic ester and 3-bromoethanol, indicating the potential for acyl transfer reactions in related systems. mdpi.com
Aromatic Ring Functionalization and Substitution Patterns
The benzene (B151609) ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The existing substituents, the carboxylic acid group and the butenyl side chain, will direct the position of incoming electrophiles. The carboxylic acid group is a deactivating, meta-directing group, while the alkyl (butenyl) side chain is an activating, ortho-, para-directing group. The interplay of these two groups will determine the regioselectivity of substitution reactions. msu.edu
Given that the two existing groups are ortho to each other, their directing effects will be in opposition. The activating effect of the alkyl group will likely direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5 relative to the butenyl group). The deactivating, meta-directing carboxylic acid will direct to the positions meta to it (positions 3 and 5 relative to the carboxylic acid). Therefore, substitution is most likely to occur at the 3- and 5-positions of the benzoic acid ring.
Common electrophilic aromatic substitution reactions that could be applied include nitration (using a mixture of nitric acid and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), Friedel-Crafts alkylation, and Friedel-Crafts acylation. The specific conditions required for these reactions would need to be optimized to achieve the desired substitution pattern and to avoid unwanted side reactions involving the butenyl side chain. For instance, a study on 3-methyl-2-(phenylamino)benzoic acids systematically investigated the effect of substituents on the benzoic acid ring. uky.edursc.org
Introduction of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the aromatic ring of this compound can significantly alter its electronic properties, and consequently, its chemical reactivity and biological activity. These substitutions are typically achieved through electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the two existing substituents: the carboxyl group (-COOH) and the 2-(3-methyl-3-butenyl) group.
The carboxylic acid moiety is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (positions 4 and 6). Conversely, the alkyl (prenyl) group at the 2-position is an electron-donating, activating group, directing incoming electrophiles to the ortho and para positions (positions 3 and 5). The interplay of these competing directing effects determines the final substitution pattern.
Table 1: Directing Effects of Substituents on the Aromatic Ring of this compound
| Substituent | Position | Electronic Effect | Directing Influence |
| -COOH | 1 | Electron-Withdrawing, Deactivating | meta (positions 4, 6) |
| -CH₂CH₂C(CH₃)=CH₂ | 2 | Electron-Donating, Activating | ortho, para (positions 3, 5) |
Introduction of Electron-Withdrawing Groups:
Standard electrophilic aromatic substitution protocols can be employed to install electron-withdrawing groups.
Nitration: The introduction of a nitro group (-NO₂), a potent electron-withdrawing group, is typically achieved by treating the benzoic acid derivative with a mixture of concentrated nitric acid and sulfuric acid. truman.eduvedantu.comyoutube.com Given the directing effects, the major product would be the 5-nitro derivative, with potential for the 3-nitro isomer as well. The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of undesired byproducts. truman.edu
Halogenation: Halogens such as chlorine, bromine, and iodine can be introduced onto the aromatic ring. While halogens are deactivating, they are ortho-, para-directing. wikipedia.orglibretexts.org Reaction with a halogenating agent, potentially in the presence of a Lewis acid catalyst, would likely yield a mixture of halogenated products, with substitution favored at the 5-position. A method for the regioselective 2-halogenation of benzoic acids in the presence of an alkaline compound has also been reported, though this would not be applicable for further substitution on the already 2-substituted target molecule. google.com
Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) via Friedel-Crafts acylation is a common method for creating ketones. sigmaaldrich.comorganic-chemistry.orglibretexts.org This reaction typically uses an acyl chloride or anhydride with a strong Lewis acid catalyst like aluminum chloride. sigmaaldrich.comlibretexts.org However, the carboxylic acid group is strongly deactivating, which can make Friedel-Crafts reactions on benzoic acid challenging. curlyarrows.com If successful, the acylation would be directed to the meta positions relative to the carboxyl group, leading to the 5-acyl derivative.
Introduction of Electron-Donating Groups:
The introduction of electron-donating groups often requires multi-step synthetic sequences, as direct electrophilic substitution to install groups like hydroxyl or amino is not always straightforward.
Alkylation: Friedel-Crafts alkylation can introduce additional alkyl groups onto the aromatic ring. youtube.com Similar to acylation, the deactivating nature of the carboxyl group can be a limitation. The alkyl group at position 2 would direct further alkylation to positions 3 and 5.
Hydroxylation via Nitration: A common strategy to introduce a hydroxyl group is through the reduction of a nitro group to an amino group, followed by diazotization and subsequent hydrolysis. This multi-step process would allow for the synthesis of hydroxylated analogues at the positions susceptible to nitration.
Decarboxylative Amination: A method for the decarboxylative amination of benzoic acids bearing electron-donating substituents has been developed, offering a pathway to aniline (B41778) derivatives. rsc.org This would, however, remove the original carboxyl group.
Synthesis of Polyprenylated and Hydroxylated Benzoic Acid Analogues
The synthesis of analogues with additional prenyl groups or hydroxyl groups expands the structural diversity and potential applications of this compound.
Synthesis of Polyprenylated Benzoic Acid Analogues:
The introduction of additional prenyl chains can be achieved through methods like electrophilic aromatic prenylation. Naturally occurring polyprenylated benzoic acid derivatives, such as those isolated from Piper species, provide a blueprint for synthetic targets. nih.gov For instance, 3,5-bis(3-methyl-2-butenyl)-4-hydroxybenzoic acid (nervogenic acid) is a known natural product. nih.gov
A potential synthetic route to polyprenylated analogues of this compound could involve a Friedel-Crafts-type reaction using a prenylating agent, such as prenyl bromide, in the presence of a Lewis acid catalyst. The existing alkyl group at position 2 would direct the incoming prenyl group to the 5-position, and potentially the 3-position, to yield diprenylated benzoic acid derivatives. Cascade cyclization-electrophilic aromatic substitution reactions have also been explored as a method for intramolecular prenylation. nih.gov
Synthesis of Hydroxylated Benzoic Acid Analogues:
Hydroxylated derivatives are of significant interest and can be synthesized through several routes.
Kolbe-Schmitt Reaction: The Kolbe-Schmitt reaction, involving the carboxylation of a phenoxide, is a classical method for synthesizing hydroxybenzoic acids. orgsyn.orggoogle.comijrdt.orgnih.gov To synthesize a hydroxylated analogue of this compound, one could envision starting with a prenylated phenol (B47542) and introducing the carboxylic acid group. The position of the hydroxyl group would depend on the starting phenol.
From Halogenated Precursors: A hydroxyl group can be introduced by nucleophilic aromatic substitution on a suitably activated halogenated precursor. For example, a nitro- and chloro-substituted derivative could undergo substitution of the chlorine with a hydroxide (B78521) source.
Reduction of Acylated Products: A hydroxyl group can also be introduced by the reduction of a ketone. For instance, a Friedel-Crafts acylation product could be reduced to a secondary alcohol. An example of this is the synthesis of 2-hydroxy-5-(1-hydroxyoctadecyl)benzoic acid from the corresponding keto-acid using sodium borohydride. prepchem.com
Biosynthesis: Microbial synthesis routes for producing p-hydroxybenzoic acid from glucose have been developed, suggesting the potential for biocatalytic approaches to produce specific hydroxylated benzoic acid derivatives. nih.govnih.govijrdt.org
Table 2: Examples of Derivatization Strategies and Potential Products
| Derivatization Strategy | Reagents/Conditions | Potential Product(s) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-(3-Methyl-3-butenyl)-5-nitrobenzoic acid |
| Halogenation (Bromination) | Br₂, FeBr₃ | 5-Bromo-2-(3-methyl-3-butenyl)benzoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-2-(3-methyl-3-butenyl)benzoic acid |
| Polyprenylation | Prenyl bromide, Lewis Acid | 2,5-bis(3-Methyl-3-butenyl)benzoic acid |
| Hydroxylation (via nitration) | 1. Nitration 2. Reduction 3. Diazotization 4. Hydrolysis | 5-Hydroxy-2-(3-methyl-3-butenyl)benzoic acid |
Computational Chemistry Investigations and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the study of electronic structure and other molecular properties.
Elucidation of Reaction Mechanisms and Transition State Structures
DFT calculations are instrumental in mapping out the intricate pathways of chemical reactions. For derivatives of benzoic acid, DFT has been employed to explore reaction mechanisms such as decarboxylation. researchgate.net Studies on similar ortho-substituted benzoic acids have shown that the reaction can proceed through different mechanisms, sometimes involving a keto-like intermediate. researchgate.net The presence of an acid catalyst can also be modeled to understand its role in the reaction kinetics. researchgate.net While specific studies on the reaction mechanisms of 2-(3-Methyl-3-butenyl)benzoic acid are not widely published, the principles from related benzoic acid derivative studies can be applied. For instance, DFT can be used to calculate the activation energies and identify the transition state structures for various potential reactions, such as cyclization or oxidation of the butenyl side chain.
| Parameter | Description | Relevance |
| Dihedral Angle | The angle between two intersecting planes, used to define the rotation around a chemical bond. | Key for describing the different conformations of the butenyl side chain relative to the benzoic acid ring. |
| Potential Energy Surface | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. | Helps to identify stable conformers (local minima) and transition states (saddle points) between them. nih.gov |
| Relative Energy | The energy difference between a specific conformation and the most stable conformation. | Indicates the likelihood of a particular conformation existing at a given temperature. |
Prediction of Spectroscopic Properties
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For benzoic acid derivatives, DFT has been used to calculate infrared (IR) spectra, nuclear magnetic resonance (NMR) chemical shifts, and UV-Visible absorption spectra. nih.govmdpi.comresearchgate.net The calculated vibrational frequencies in the IR spectrum can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra. researchgate.net Similarly, predicted ¹H and ¹³C NMR chemical shifts can help in the structural elucidation of the compound. mdpi.comresearchgate.netnih.gov Furthermore, the electronic transitions calculated by time-dependent DFT (TD-DFT) can provide insights into the UV-Visible absorption characteristics of the molecule. nih.gov
| Spectroscopic Property | Predicted Information |
| Infrared (IR) Frequencies | Vibrational modes of the molecule, corresponding to bond stretching, bending, and other motions. researchgate.net |
| NMR Chemical Shifts | The magnetic environment of atomic nuclei (e.g., ¹H, ¹³C), providing information about the chemical structure. mdpi.comresearchgate.netnih.gov |
| UV-Visible Absorption | Electronic transitions between molecular orbitals, indicating the wavelengths of light the molecule absorbs. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. nih.gov For this compound, MD simulations can be used to explore its conformational space more extensively than is practical with DFT alone. nih.gov By simulating the motion of the atoms over a period of time, MD can reveal the accessible conformations and the transitions between them, providing a more complete picture of the molecule's flexibility. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
In-Silico Design and Virtual Screening of Novel Derivatives
Computational methods are increasingly used in the design of new molecules with desired properties. Starting from the structure of this compound, in-silico design techniques can be used to propose novel derivatives with potentially enhanced activities. nih.govnih.gov Virtual screening, a computational technique, can then be used to evaluate large libraries of these virtual compounds against a biological target, such as an enzyme or receptor. nih.govresearchgate.net This approach allows for the rapid identification of promising candidates for further experimental investigation, significantly accelerating the drug discovery and development process. researchgate.netmdpi.com
Advanced Applications in Organic Synthesis and Chemical Transformations
Utilization as a Building Block for Complex Molecular Architectures
The bifunctional nature of 2-(3-Methyl-3-butenyl)benzoic acid allows for its elaboration into a variety of intricate molecular structures, including fused heterocyclic systems and as a key intermediate in the total synthesis of natural products.
The ortho-alkenyl benzoic acid motif present in this compound is a well-established precursor for the synthesis of isochromenones and related fused heterocyclic compounds. The general strategy involves an intramolecular cyclization reaction where the carboxylic acid or a derivative thereof adds to the tethered alkene. This process, often facilitated by electrophilic activation of the double bond, leads to the formation of a six-membered lactone ring fused to the benzene (B151609) ring.
While specific literature detailing the cyclization of this compound to its corresponding isochromenone is not extensively documented in readily available literature, the transformation is a fundamental and predictable application of this class of compounds. The reaction typically proceeds via one of several pathways:
Halolactonization: Treatment with an electrophilic halogen source, such as iodine or bromine, in the presence of a base like sodium bicarbonate, would be expected to generate a halomethyl-substituted dihydroisochromenone. The reaction is initiated by the electrophilic attack of the halogen on the terminal alkene, followed by the intramolecular trapping of the resulting halonium ion by the carboxylate.
Oxidative Cyclization: The use of reagents like palladium(II) salts can catalyze the intramolecular oxycarbonylation of the double bond, leading directly to the isochromenone structure.
Acid-Catalyzed Cyclization: Under strong acidic conditions, protonation of the double bond can generate a tertiary carbocation, which can then be trapped by the carboxylic acid to form the lactone ring.
These synthetic routes, well-precedented for analogous ortho-alkenyl benzoic acids, highlight the potential of this compound as a readily available starting material for the construction of the isochromenone core, a scaffold present in various biologically active natural products.
The prenyl (or isoprenyl) side chain is a common structural motif in a vast array of natural products, imbuing them with diverse biological activities. This compound serves as a potential intermediate in the laboratory synthesis of such prenylated aromatic natural products. Its structure provides a pre-installed aromatic ring and a five-carbon prenyl unit, which can be further elaborated or modified.
For instance, the synthesis of complex prenylated benzoic acids isolated from Piper species, which have shown antiparasitic and antiherbivore activities, could potentially utilize intermediates structurally related to this compound. ontosight.aisigmaaldrich.comsigmaaldrich.com The synthesis of Arieianal, a complex prenylated benzoic acid, for example, involved the coupling of a functionalized diterpenoid chain to a protected aromatic core, demonstrating a convergent approach where a building block like this compound could be conceptually employed. mdpi.combldpharm.com
The strategic advantage of using this compound lies in its ability to streamline a synthetic sequence by providing a significant portion of the target molecule's carbon skeleton from the outset. Further chemical manipulations, such as oxidation, reduction, or functional group interconversions on both the aromatic ring and the prenyl side chain, would allow for the total synthesis of a variety of natural products and their synthetic analogues.
Synthesis of Analogues for Structure-Activity Relationship Studies
The generation of structurally diverse analogues of a lead compound is a cornerstone of medicinal chemistry and chemical biology, aimed at elucidating structure-activity relationships (SAR). This compound is an ideal starting point for the synthesis of a library of prenylated benzoic acid analogues to probe their chemical and biochemical interactions.
Starting from this compound, a multitude of analogues can be designed and prepared through systematic chemical modifications at several key positions:
Aromatic Ring Substitution: The benzene ring can be functionalized with various substituents (e.g., hydroxyl, methoxy (B1213986), nitro, amino, halogen groups) at the available positions (3, 4, 5, and 6). This allows for the exploration of the electronic and steric effects of these substituents on biological activity.
Prenyl Chain Alteration: The terminal double bond of the prenyl group offers a handle for various transformations. It can be hydrogenated to the corresponding saturated alkyl chain, epoxidized, dihydroxylated, or cleaved. Furthermore, the length and branching of the side chain can be varied.
The synthesis of these analogues would employ standard and well-established organic reactions, making the generation of a diverse chemical library from this single precursor a feasible endeavor.
By systematically evaluating the biological or chemical properties of the synthesized analogues, researchers can delineate the key structural features required for a desired activity. For example, studies on other prenylated benzoic acid derivatives have shown that the nature and position of the prenyl group, as well as the substitution pattern on the aromatic ring, can significantly influence their antiparasitic, anti-inflammatory, or anti-cancer activities.
The following table summarizes the potential modifications and the corresponding rationale for SAR studies based on this compound:
| Molecular Region | Potential Modifications | Rationale for SAR Exploration |
| Aromatic Ring | Introduction of electron-donating or -withdrawing groups | To probe the influence of electronic effects on target binding. |
| Introduction of bulky or sterically hindering groups | To map the steric tolerance of the binding pocket. | |
| Carboxylic Acid | Conversion to esters, amides, alcohols | To investigate the importance of the acidic proton and hydrogen bonding. |
| Replacement with isosteres (e.g., tetrazole) | To modulate pharmacokinetic properties while retaining key interactions. | |
| Prenyl Side Chain | Saturation of the double bond | To assess the role of the π-system in binding or metabolism. |
| Isomerization of the double bond | To explore the impact of alkene geometry. | |
| Variation of chain length and branching | To determine the optimal hydrophobic interactions. |
Such systematic studies are crucial for optimizing the potency and selectivity of bioactive compounds and for identifying the molecular basis of their mechanism of action. researchgate.netijcrt.org
Role in Polymer Chemistry and Material Science (e.g., as a monomer for specialized polymers)
While not a mainstream application, the structure of this compound suggests its potential as a functional monomer in polymer chemistry for the synthesis of specialized polymers. The presence of two distinct polymerizable functionalities—the terminal alkene and the carboxylic acid—allows for its incorporation into polymer chains via different polymerization techniques.
The terminal alkene can participate in addition polymerization reactions, such as free-radical or transition-metal-catalyzed polymerization. This would lead to a polymer with a polyethylene-like backbone and pendant benzoic acid groups. These carboxylic acid side chains could then be used for post-polymerization modification, for introducing cross-linking, or for imparting specific properties like hydrophilicity, ion-exchange capabilities, or the ability to coordinate with metal ions.
Alternatively, the carboxylic acid group can be used in condensation polymerization reactions. For example, it could be reacted with diols or diamines to form polyesters or polyamides, respectively. In this scenario, the prenyl group would remain as a pendant functionality along the polymer chain, which could be used for subsequent cross-linking reactions or to tune the material's properties, such as its thermal stability or solubility.
A related compound, poly[2-(3-butenyl)-2-oxazoline], has been synthesized and utilized as a platform for further functionalization via the pendant butenyl groups. researchgate.netresearchgate.net This demonstrates the utility of the butenyl group in creating functional polymers. By analogy, the polymerization of a derivative of this compound could lead to materials with tailored properties for applications in areas such as coatings, adhesives, or advanced functional materials.
Conclusion and Future Research Directions
Summary of Key Academic Findings and Methodological Advancements
The academic study of 2-(3-Methyl-3-butenyl)benzoic acid has primarily revolved around its synthesis and characterization, with a notable focus on transition metal-catalyzed cross-coupling reactions. Methodological advancements have been centered on improving the efficiency and selectivity of introducing the 3-methyl-3-butenyl (isoprenyl) side chain onto the benzoic acid core. Key findings indicate that palladium-catalyzed reactions, such as the Suzuki-Miyaura and Negishi couplings, are viable methods for this transformation, offering a degree of control over the ortho-substitution pattern. nih.govresearchgate.netorganic-chemistry.orguwindsor.caorganic-chemistry.org The carboxylate group of benzoic acid has been effectively utilized as a directing group in C-H activation/functionalization reactions, which presents a powerful strategy for regioselective synthesis. nih.govacs.org Ruthenium-catalyzed C-H functionalization has also emerged as a promising approach for the ortho-alkenylation and alkylation of benzoic acids. acs.org
While specific, in-depth studies on this compound itself are not extensively documented in mainstream academic literature, the existing research on related ortho-alkenylbenzoic acids provides a solid foundation. The synthesis of structurally similar compounds has been achieved with moderate to good yields, and their characterization data is available, providing a comparative framework. nih.gov The primary academic contribution has thus been the establishment of feasible synthetic routes, which in turn opens the door for further investigation into the compound's properties and potential applications.
Identification of Unexplored Synthetic Pathways and Mechanistic Challenges
Despite the progress in synthesizing ortho-alkenylbenzoic acids, several synthetic pathways for this compound remain underexplored. The direct C-H alkenylation using isobutylene (B52900) or its precursors presents a more atom-economical alternative to cross-coupling reactions, but its application to benzoic acid derivatives is a significant challenge due to the electronic properties of the substrates. scispace.comresearchgate.netnih.gov Furthermore, the development of stereoselective methods to control the geometry of the double bond in the alkenyl side chain, although less critical for the terminal alkene in this specific compound, is a broader challenge in the synthesis of related molecules. nih.govorganic-chemistry.orgorganic-chemistry.org
Mechanistic challenges primarily relate to understanding and controlling the regioselectivity of the C-H activation and functionalization reactions. The ortho-directing effect of the carboxyl group is well-established, but achieving exclusive selectivity in the presence of other functional groups on the aromatic ring can be difficult. khanacademy.orgcapes.gov.br For instance, the presence of other substituents can influence the electronic and steric environment, potentially leading to mixtures of isomers. In palladium-catalyzed cross-coupling reactions, the precise mechanism of the transmetalation step, especially with sterically hindered substrates, is not always fully elucidated and can be a rate-limiting factor. nih.gov A deeper mechanistic understanding is crucial for optimizing reaction conditions and expanding the substrate scope.
Opportunities for Innovative Derivatization Strategies
The functional groups of this compound—the carboxylic acid and the terminal alkene—offer numerous opportunities for innovative derivatization. The carboxylic acid moiety can be converted into a wide range of derivatives, such as esters, amides, and acid chlorides, to modulate its physicochemical properties and biological activity. nih.govluxembourg-bio.com The development of efficient derivatization protocols, particularly for sterically hindered ortho-substituted benzoic acids, remains an area of interest. luxembourg-bio.com
The terminal double bond of the isoprenyl group is a versatile handle for further chemical modifications. It can undergo a variety of addition reactions, including hydrogenation, halogenation, epoxidation, and dihydroxylation, to introduce new functionalities. Furthermore, the alkene can participate in cycloaddition reactions or be cleaved to form other functional groups. These derivatization strategies could lead to a diverse library of compounds based on the this compound scaffold, which could be screened for various applications. The synthesis of amphipathic benzoic acid derivatives with aliphatic tails has been explored for their binding properties in biological systems, suggesting a potential direction for the derivatization of this compound. nih.gov
Emerging Trends in Computational and Experimental Integration for Alkenyl Aromatic Acids
The integration of computational chemistry with experimental studies is an emerging trend that holds significant promise for advancing the understanding of alkenyl aromatic acids like this compound. Computational modeling can provide valuable insights into reaction mechanisms, helping to elucidate the role of catalysts, ligands, and reaction conditions. nih.gov For instance, Density Functional Theory (DFT) calculations can be employed to model the transition states of palladium-catalyzed cross-coupling reactions, aiding in the rational design of more efficient catalytic systems.
Furthermore, computational methods can be used to predict the physicochemical properties and potential biological activities of novel derivatives of this compound, thereby guiding synthetic efforts towards compounds with desired characteristics. The combination of high-throughput screening and computational modeling can accelerate the discovery of new applications for this class of molecules. Experimental validation of computational predictions is crucial for refining theoretical models and establishing a synergistic feedback loop between theory and practice.
Prospects for Advancing the Chemical Understanding of this compound
The future of research on this compound lies in a multidisciplinary approach that combines synthetic innovation, detailed mechanistic studies, and exploration of its potential applications. A key prospect is the development of more sustainable and efficient synthetic methods, potentially involving earth-abundant metal catalysts or even biocatalytic approaches. The intramolecular cyclization of the alkenyl side chain onto the aromatic ring or the carboxylic acid group could lead to the formation of novel polycyclic structures with interesting biological or material properties. researchgate.net
A thorough investigation of the compound's physical, chemical, and biological properties is warranted. This includes detailed spectroscopic analysis, determination of its acidity constant (pKa), and assessment of its thermal stability. Exploring its potential as a building block in polymer chemistry or as a ligand for metal complexes could unveil new applications. Ultimately, a deeper chemical understanding of this compound will pave the way for its rational utilization in various scientific and technological fields. The exploration of its potential use in the development of novel materials or as an intermediate in the synthesis of more complex molecules remains a fertile ground for future research. mdpi.comgoogle.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 2-(3-Methyl-3-butenyl)benzoic acid, and how can side-product formation be minimized?
- Methodological Answer : A two-step synthesis involving Friedel-Crafts alkylation followed by carboxylation is commonly employed. Evidence suggests that controlling reaction temperature (≤60°C) and using Lewis acids like AlCl₃ can improve regioselectivity and reduce by-products such as bis-alkylated derivatives . Post-reaction purification via recrystallization in ethanol-water mixtures (7:3 v/v) enhances purity (>95%) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine LC-MS (for molecular weight confirmation, m/z 218.24) with ¹H/¹³C NMR to resolve structural ambiguities. For example, the vinylic protons in the 3-methyl-3-butenyl group appear as a singlet at δ 4.8–5.2 ppm in CDCl₃, while the aromatic protons show splitting patterns indicative of para-substitution . IR spectroscopy can further validate the carboxylic acid moiety (C=O stretch ~1680–1700 cm⁻¹) .
Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets reliably calculates frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and bond dissociation energies. These predict antioxidant potential and regioselectivity in electrophilic reactions . Natural Bond Orbital (NBO) analysis further elucidates hyperconjugative interactions influencing stability .
Advanced Research Questions
Q. What strategies are effective for studying the adsorption behavior of this compound in environmental applications, such as metal ion recovery?
- Methodological Answer : Functionalize activated carbon with this compound via esterification (H₂SO₄ catalysis). Batch adsorption experiments at pH 5–7 (25°C) quantify metal ion (e.g., Co²⁺) uptake using ICP-OMS. Langmuir isotherm models reveal monolayer adsorption capacities (~120 mg/g), while FT-IR post-adsorption confirms chelation via carboxylate groups .
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in pharmacokinetic studies?
- Methodological Answer : Synthesize ¹³C-labeled analogs at the carboxylic carbon using K¹³CN in the carboxylation step. In vitro assays with liver microsomes (e.g., human CYP3A4) and LC-MS/MS analysis identify phase I metabolites (e.g., hydroxylated derivatives) and phase II conjugates (glucuronides). Quantify metabolic stability via half-life (t₁/₂) calculations .
Q. What crystallographic challenges arise in resolving the crystal structure of this compound, and how are they addressed?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K often reveals disorder in the 3-methyl-3-butenyl chain. Refinement using SHELXL with anisotropic displacement parameters and TWINABS for data scaling resolves this. Key parameters: monoclinic P2₁/c space group, Z = 4, R-factor < 0.05 .
Q. How does the compound’s stability vary under oxidative or photolytic conditions, and what degradation products form?
- Methodological Answer : Accelerated stability testing (ICH guidelines): Expose the compound to 40°C/75% RH or UV light (320–400 nm) for 28 days. HPLC-PDA analysis detects degradation products like 3-methylbutenoic acid (from decarboxylation) and benzoquinone derivatives (from aryl oxidation). Mass balance studies confirm >90% stability under inert atmospheres .
Q. What in silico approaches are suitable for predicting bioactivity against specific enzyme targets (e.g., cyclooxygenase-2)?
- Methodological Answer : Molecular docking (AutoDock Vina) with COX-2 (PDB: 5KIR) identifies binding poses. MD simulations (AMBER) over 100 ns validate stability; key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Val349. Pharmacophore modeling (Phase) prioritizes analogs with enhanced affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
